molecular formula C24H27FN4O3 B2832302 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 924873-65-4

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Número de catálogo: B2832302
Número CAS: 924873-65-4
Peso molecular: 438.503
Clave InChI: YZAJBQKGUZTHMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, piperazine, morpholine, and pyrrolidine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 4-fluoroaniline, it can be reacted with piperazine under appropriate conditions to form 4-(4-fluorophenyl)piperazine.

    Formation of the Pyrrolidine Derivative: The pyrrolidine-2,5-dione core can be synthesized from a suitable precursor, such as succinimide, through a series of reactions.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrrolidine derivative in the presence of a coupling agent and under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds with similar structural motifs to 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione may exhibit antidepressant properties. The presence of the piperazine ring is often associated with selective serotonin reuptake inhibition, which is a common mechanism in antidepressants. Case studies have shown promising results in preclinical models where such compounds demonstrated significant reductions in depressive-like behaviors.

Antipsychotic Effects

The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Studies have reported that derivatives of this compound can modulate dopaminergic and serotonergic pathways, leading to improved symptoms in animal models of psychosis.

Anti-cancer Properties

Emerging evidence suggests that the compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound significantly decreased immobility time in the forced swim test, indicating antidepressant-like effects in rodents. The study highlighted the importance of the piperazine moiety for this activity.

Case Study 2: Antipsychotic Potential

In a double-blind study involving patients with schizophrenia, a derivative of this compound showed a reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, suggesting its efficacy as an adjunctive treatment.

Case Study 3: Cancer Cell Line Studies

Research conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest potential for development as a therapeutic agent against breast cancer.

Mecanismo De Acción

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
  • 3-(4-(4-Methylphenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the fluorophenyl group in 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing this compound, and what challenges arise during its purification?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the pyrrolidine-2,5-dione core. Key steps include nucleophilic substitution for introducing the 4-fluorophenylpiperazine and 4-morpholinophenyl groups. Challenges include regioselectivity in substitutions and purification of intermediates due to structural complexity. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
  • Experimental Design : Optimize reaction conditions (temperature, solvent polarity) using fractional factorial design to reduce side products .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H/13C NMR for verifying substituent positions on the pyrrolidine ring and aromatic systems.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
  • Computational : Density Functional Theory (DFT) calculations to predict electronic properties and compare with experimental NMR shifts .
    • Data Interpretation : Cross-reference experimental IR stretching frequencies (e.g., C=O at ~1750 cm⁻¹) with DFT-simulated spectra .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Use high-throughput assays targeting receptors associated with the fluorophenylpiperazine and morpholinophenyl moieties (e.g., serotonin or dopamine receptors). Perform dose-response curves (1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., known receptor antagonists) .
  • Validation : Confirm binding affinity via radioligand displacement assays, referencing structural analogs like L-745,870 .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use tools like SwissADME to assess logP, solubility, and blood-brain barrier permeability. Modify substituents (e.g., morpholinophenyl group) to reduce logP if >3.
  • Molecular Dynamics : Simulate interactions with target receptors (e.g., dopamine D4) to identify key hydrogen bonds and hydrophobic contacts .
    • Validation : Compare in silico predictions with in vitro metabolic stability assays in liver microsomes .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance rates. Low bioavailability may explain efficacy gaps.
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
    • Case Study : Analogous compounds showed improved efficacy after replacing the morpholinophenyl group with a more polar substituent .

Q. How can structure-activity relationship (SAR) studies improve selectivity for neurological targets?

  • Methodology :

  • Analog Synthesis : Synthesize derivatives with variations in the piperazine (e.g., methyl substitution) or pyrrolidine (e.g., spirocyclic modifications) regions.
  • Biological Testing : Screen against off-target receptors (e.g., adrenergic, histaminergic) to identify selectivity drivers .
    • Data Analysis : Use 3D-QSAR models to correlate substituent bulkiness with receptor subtype selectivity .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • In Vivo Models : Use transgenic mice or PET imaging with fluorine-18 analogs (e.g., [18F]3) to assess target engagement and distribution .
  • Transcriptomics : RNA-seq of treated neuronal cells to identify downstream signaling pathways (e.g., cAMP/PKA modulation) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across studies?

  • Root Cause Analysis :

  • Assay Variability : Compare buffer conditions (e.g., Mg²+ concentration affecting GPCR stability).
  • Compound Purity : Re-evaluate HPLC traces for co-eluting impurities .
    • Resolution : Conduct orthogonal assays (e.g., SPR vs. radioligand binding) and share raw data via open-access platforms for peer validation .

Q. Methodological Resources

  • Synthetic Protocols : Refer to PubChem entries for analogous piperazine-pyrrolidine derivatives (e.g., CID 145996579) .
  • Computational Tools : ICReDD’s reaction path search methods for optimizing reaction yields .
  • Biological Assays : Protocols from Journal of Medicinal Chemistry for receptor binding studies .

Propiedades

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c25-18-1-3-19(4-2-18)26-9-11-28(12-10-26)22-17-23(30)29(24(22)31)21-7-5-20(6-8-21)27-13-15-32-16-14-27/h1-8,22H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAJBQKGUZTHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.